Boc-guanidine
Overview
Description
Boc-guanidine, also known as N-(Aminoiminomethyl)-carbamic acid, 1,1-dimethylethyl ester, is a chemical compound used as a guanidinylating agent and for the synthesis of 2-aminoimidazoles . It is a key reagent in the field of peptide synthesis, particularly in the BOC solid phase peptide synthesis (SPPS) method, where it is used to introduce protected guanidines into peptides . The Boc group (tert-butoxycarbonyl) is a common protecting group for amines in organic synthesis.
Synthesis Analysis
The synthesis of Boc-guanidine involves the reaction of guanidine hydrochloride with di-tert-butyl dicarbonate in the presence of aqueous sodium hydroxide. This reaction is typically carried out at low temperatures and requires careful addition of reagents over several hours, followed by stirring at room temperature to ensure complete reaction . The product is then extracted, dried, and purified, yielding Boc-guanidine with high purity and in excellent yields.
Molecular Structure Analysis
The molecular structure of Boc-guanidine is characterized by its molecular weight of 159.19 g/mol and its chemical formula C6H13N3O2. The InChI and InChIKey provide a unique identifier for the compound, which is useful for database searches and chemical inventory management .
Chemical Reactions Analysis
Boc-guanidine is used in various chemical reactions, particularly in the protection of amine groups during peptide synthesis. It reacts with primary amines to afford sulfonamide-protected products, which are required for peptide synthesis . Additionally, it can be used in conjunction with other protecting groups such as trifluoroacetyl, which is orthogonal to Boc and can be cleaved under mild basic conditions . Boc-guanidine also serves as an organocatalyst for the N-Boc protection of amino groups, allowing for selective protection in the presence of other functional groups .
Physical and Chemical Properties Analysis
Boc-guanidine has a melting point of 196-197°C and is soluble in most alcohols, esters, ketones, acetonitrile, and dichloromethane. It is not soluble in diethyl ether and hexane. The Boc group is stable under basic conditions and inert to many nucleophilic reagents. However, it is sensitive to acidic conditions, which can lead to decomposition and the release of CO2 and isobutylene as by-products . Stability tests have shown that Boc-guanidine can decompose to a significant extent when exposed to strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) .
Scientific Research Applications
Antibacterial Applications
Boc-guanidine has been used to create antibacterial cotton fabrics. A novel Boc-protected guanidine containing an isocyanate group (IGUA-Boc) was developed and covalently bonded onto cotton fabric. This process resulted in cotton fabrics with excellent antibacterial properties against Escherichia coli and Staphylococcus aureus, retaining their mechanical properties and showing negligible cytotoxicity even after multiple laundering cycles. Such fabrics have potential applications in surgical equipment, hospitals, hotels, and daily necessities (Cao et al., 2020).
Synthesis and Building Blocks
The facile synthesis of guanidine functionalized building blocks has been a significant application. Various bis(Boc)-aminoguanidines have been synthesized as shelf-stable sulfonate salts. These developments have facilitated the preparation of guanidines tethered to a range of functional groups, including alkyne, alkene, alcohol, and azide, without requiring a purification step (Hickey et al., 2015).
Protective Group in Synthesis
Boc-guanidine has been utilized as a protective group in various synthetic applications. It's used as a guanidinylating agent and for the synthesis of 2-aminoimidazoles. Its solubility in various solvents and stability under basic conditions make it a valuable compound in synthetic chemistry (Merschky & Schmuck, 2009).
Peptide Synthesis
In peptide synthesis, Boc-guanidine has been employed as an orthogonal protecting group. Its easy removal under mild basic conditions makes it complementary to other protecting groups like Cbz and Ddpe. This property is advantageous in both solution and solid-phase peptide synthesis (Bartoli et al., 2003).
Energy Metabolism Studies
Studies have explored the effects of Boc-guanidine molecules on energy metabolism. For example, (Boc)2‐creatine, a guanidine molecule, was found to inhibit the activity of creatine kinase and hexokinase, enzymes involved in energy regulation. This inhibition affected ATP/AMP ratio and cellular proliferation in various cell lines, indicating potential applications in cancer treatment research (Garbati et al., 2017).
Safety And Hazards
Future Directions
Guanidines have been used in the design of novel histamine H3R antagonists with additional breast anticancer activity and cholinesterases inhibitory effect . They have also been used in the functionalization of cotton fabrics for achieving permanent antibacterial activity . These developments suggest potential future directions for the use of Boc-guanidine and other guanidines in various fields.
properties
IUPAC Name |
tert-butyl N-(diaminomethylidene)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2/c1-6(2,3)11-5(10)9-4(7)8/h1-3H3,(H4,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOZLQVSOVNSCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464004 | |
Record name | Boc-guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-guanidine | |
CAS RN |
219511-71-4 | |
Record name | Boc-guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(tert-Butoxycarbonyl)guanidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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